molecular formula C17H12FNO B3837946 N-(4-fluorophenyl)-1-naphthamide

N-(4-fluorophenyl)-1-naphthamide

Cat. No.: B3837946
M. Wt: 265.28 g/mol
InChI Key: VECQBWJBOOWSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-1-naphthamide is a fluorinated aromatic amide derivative characterized by a naphthamide backbone substituted with a 4-fluorophenyl group. This compound belongs to a broader class of N-aryl-naphthamide derivatives, which are studied for their diverse pharmacological and material science applications. The fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that influence molecular interactions, solubility, and metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQBWJBOOWSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-naphthamide typically involves the reaction of 4-fluoroaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-naphthamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Substituent Effects on Bioactivity

  • N-(4-Chlorophenyl)-1-naphthamide derivatives: highlights multiple chlorophenyl-substituted naphthamides with modifications on the naphthyl moiety. For example, N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide (Entry 8) exhibits high activity (numerical value: 8.39794, likely pIC50), suggesting that electron-withdrawing groups (e.g., Cl) enhance target binding. However, fluorinated analogs may differ due to fluorine’s smaller size and higher electronegativity .
  • N-(4-Bromophenyl)-1-naphthamide : This brominated analog (CAS: 544441-92-1) has a molecular weight of 326.19 g/mol. Bromine’s larger atomic radius compared to fluorine may reduce membrane permeability but improve hydrophobic interactions in biological systems .

General Halogen Trends :
demonstrates that in maleimide derivatives (e.g., N-(4-halophenyl)maleimides), halogen size (F, Cl, Br, I) minimally affects inhibitory potency (IC50 values: 4.34–7.24 μM). This suggests that for certain scaffolds, electronic effects dominate over steric factors . However, in naphthamides, substituent positioning (e.g., 4-F vs. 3-CH3-4-F in SYHA1813) may play a larger role.

Pharmacokinetic and Metabolic Stability

  • N-(4-Fluorophenyl)-fluoroacetamide (79) and N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80) were compared in pig liver esterase assays. sulfonamide) is equally critical .

Molecular Properties and Drug-Likeness

A comparison of key parameters for selected analogs is summarized below:

Compound Substituent Activity Value* Molecular Weight (g/mol) Key Feature(s)
N-(4-Fluorophenyl)-1-naphthamide 4-F-phenyl N/A 279.29 High electronegativity, metabolic stability
SYHA1813 4-F-3-CH3-phenyl Potent IC50 ~450† BBB penetration, dual kinase inhibition
Entry 8 4-Cl-phenyl + quinoline 8.39794 ~400† Enhanced target binding
N-(4-Bromophenyl)-1-naphthamide 4-Br-phenyl N/A 326.19 Hydrophobic interactions

*Activity values from likely represent pIC50 or similar logarithmic potency metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.